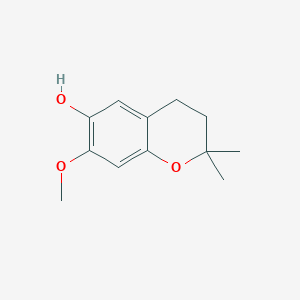

Dimethylmethoxy chromanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethylmethoxy chromanol is synthesized through a series of chemical reactions involving the formation of the chromanol ring structure. The synthesis typically involves the condensation of appropriate phenolic compounds with aldehydes or ketones, followed by cyclization and methylation reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethylmethoxy chromanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products: The major products formed from these reactions include various substituted chromanols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Dimethylmethoxy chromanol exhibits potent antioxidant capabilities. It has been shown to quench singlet oxygen with a rate constant of approximately in solution, indicating its effectiveness in reducing oxidative stress both in vitro and ex vivo in porcine skin samples . This property makes it a valuable ingredient in skincare formulations aimed at preventing photoaging and oxidative damage.

Skin Protection and Anti-Aging Effects

Clinical Studies:

- Combination with Turmeric Root Extract : A study investigated the synergistic effects of this compound combined with turmeric root extract on UV-induced oxidative damage in human keratinocyte cells (HaCaT). The optimal 1:1 weight ratio of these compounds significantly enhanced superoxide dismutase (SOD) activity and quinone oxidoreductase 1 (NQO1) expression, leading to notable improvements in skin parameters such as:

- Sunscreen Formulation : In a clinical trial involving a sunscreen formulation containing 0.05% this compound, participants exhibited improved skin pigmentation and elasticity while experiencing reduced collagen degradation over three months .

Comparative Antioxidant Efficacy

This compound has been shown to possess greater antioxidative power compared to traditional antioxidants like Vitamin C, Vitamin E, and Coenzyme Q10. Comparative studies indicate that at a concentration of 0.05%, it exhibits antioxidant activity that is 82 times greater than that of butylated hydroxytoluene (BHT), a common synthetic antioxidant used in cosmetics .

Summary of Clinical Findings

Wirkmechanismus

Dimethylmethoxy chromanol exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, preventing them from causing cellular damage. The compound interacts with molecular targets such as lipid membranes, proteins, and DNA, protecting them from oxidative damage. It also modulates signaling pathways involved in inflammation and cell survival, including the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .

Vergleich Mit ähnlichen Verbindungen

Tocopherol (Vitamin E): Both compounds have similar antioxidant properties, but dimethylmethoxy chromanol is more potent in scavenging reactive species.

Resveratrol: Another potent antioxidant, but this compound has a broader spectrum of activity.

Butylated Hydroxytoluene (BHT): A synthetic antioxidant, but this compound is more effective in long-term stability and activity

Uniqueness: this compound is unique due to its dual action against both reactive oxygen species and reactive nitrogen species, making it one of the most potent antioxidants available. Its stability and efficacy in various formulations further enhance its applicability in different fields .

Biologische Aktivität

Dimethylmethoxy chromanol (DMC), also known as Lipochroman-6, is a bio-inspired antioxidant compound structurally similar to gamma-tocopherol. This compound has garnered attention for its significant biological activities, particularly in the fields of dermatology and pharmacology. This article explores the biological activity of DMC, highlighting its antioxidant properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

DMC is designed to provide enhanced protection against oxidative stress by scavenging reactive oxygen species (ROS), reactive nitrogen species (RNS), and radical carbonyl species. Studies indicate that DMC exhibits higher antioxidant efficacy compared to traditional antioxidants such as vitamin C and vitamin E .

DMC's biological activity is primarily attributed to its ability to:

- Scavenge Free Radicals : DMC effectively neutralizes ROS, which are implicated in cellular damage and aging.

- Enhance Antioxidant Enzyme Activity : It has been shown to boost the activity of endogenous antioxidants like superoxide dismutase (SOD) and quinone oxidoreductase 1 (NQO1) in skin cells exposed to UV radiation .

- Protect Cellular Structures : DMC helps maintain the integrity of cellular membranes and proteins by reducing lipid peroxidation and preventing DNA damage.

Antioxidant Efficacy

A study conducted by Wang et al. (2023) demonstrated that the combination of DMC with turmeric root extract synergistically enhances antioxidant defenses in human keratinocytes (HaCaT cells) subjected to UVB irradiation. The study reported:

- SOD Activity : The combination at a 1:1 weight ratio significantly increased SOD activity by over 100% compared to untreated controls.

- NQO1 Expression : This combination also elevated NQO1 expression by more than 50%, indicating a robust enhancement of the skin's antioxidant capacity .

Clinical Applications

A clinical trial involving 24 subjects assessed the in vivo effects of a serum containing DMC. Results showed:

- Skin Lightening : 7.16% improvement

- Reduction in Skin Redness : 18.29% decrease

- Increased Skin Firmness : 32.04% enhancement

These findings suggest that DMC not only protects against oxidative damage but also improves overall skin appearance and health .

Comparative Efficacy with Other Antioxidants

The following table summarizes the comparative antioxidant efficacy of DMC against other well-known antioxidants:

| Antioxidant | Efficacy Level | Mechanism of Action |

|---|---|---|

| This compound | Highest | Scavenges ROS, enhances SOD and NQO1 activity |

| Vitamin C | Moderate | Scavenges ROS |

| Vitamin E | Moderate | Protects cell membranes from lipid peroxidation |

| Coenzyme Q10 | Moderate | Regenerates other antioxidants |

| Green Tea Extract | Lower | Contains polyphenols that scavenge free radicals |

Case Study 1: Photoprotection

A study evaluated the photoprotective effects of a sunscreen formulation containing DMC combined with Spirulina. The results indicated significant reductions in sun-induced skin damage, highlighting DMC's role in enhancing the protective effects of topical formulations against UV radiation .

Case Study 2: Anti-Aging Effects

In another clinical evaluation, subjects using products containing DMC reported improved skin elasticity and reduced wrinkle depth after four weeks of use. The study emphasized DMC’s potential as an effective anti-aging ingredient in cosmetic formulations .

Eigenschaften

CAS-Nummer |

83923-51-7 |

|---|---|

Molekularformel |

C12H16O3 |

Molekulargewicht |

208.25 g/mol |

IUPAC-Name |

2-methoxy-3,3-dimethyl-4H-chromen-2-ol |

InChI |

InChI=1S/C12H16O3/c1-11(2)8-9-6-4-5-7-10(9)15-12(11,13)14-3/h4-7,13H,8H2,1-3H3 |

InChI-Schlüssel |

HUROKFLBHRXWRY-UHFFFAOYSA-N |

SMILES |

CC1(CCC2=CC(=C(C=C2O1)OC)O)C |

Kanonische SMILES |

CC1(CC2=CC=CC=C2OC1(O)OC)C |

Synonyme |

3,4-dihydro-6-hydroxy-7-methoxy-2,2-dimethyl-1(2H)-benzopyran CR 6 CR-6 compound |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.